Sophocarpine

Overview

Description

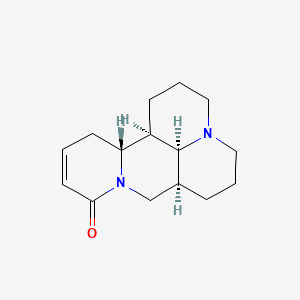

Sophocarpine is an alkaloid and a natural product found in Daphniphyllum oldhamii, Daphniphyllum pentandrum, and other organisms . It has a molecular formula of C15H22N2O .

Synthesis Analysis

This compound has been used as a starting material to synthesize two matrine derivatives by introducing indole and cyclohexylamino to the 13 position of matrine . These derivatives have shown better activities against human cancer cells and insect cell lines than the parent matrine .

Molecular Structure Analysis

The molecular structure of this compound has been characterized using infrared spectroscopy (IR), MS, 1H NMR, 13C NMR, and X-ray crystal diffraction . The IUPAC name of this compound is (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one .

Chemical Reactions Analysis

This compound has been found to have analgesic and anti-inflammatory effects . It has been shown to decrease the amplitude and maximal depolarization velocity of action potentials, and inhibit Na+ current, Ca2+ current, and K+ tail current .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.35 g/mol . It has a density of 1.19g/cm³, a melting point of 81-82°C, a boiling point of 425.4°C at 760 mmHg, and a flashing point of 194°C .

Scientific Research Applications

Hepatitis Treatment : Sophocarpine has shown protective effects against T cell-mediated liver disease, particularly in ConA-induced hepatitis. It significantly ameliorates liver inflammation and injury, suggesting its potential use in treating T cell-mediated liver diseases (Sang et al., 2017).

Anti-Cancer Properties : It exerts anticancer effects against human prostate cancer cells, inhibiting cell proliferation and inducing apoptosis. This suggests its application in prostate cancer therapy (Dong Sf et al., 2017).

Transport Mechanism Research : this compound's transcellular transport mechanism has been studied using the Caco-2 cell monolayer model, providing insights into its absorption and passive diffusion characteristics (Sun et al., 2014).

Liver Fibrosis Management : It attenuates liver fibrosis by inhibiting the TLR4 signaling pathway, which could make it a potential chemotherapeutic agent for chronic liver diseases (Qian et al., 2014).

Analgesic and Anti-Inflammatory Activity : this compound has shown dose-dependent anti-nociceptive effects in mouse pain models, and significant anti-inflammatory effects on acute inflammatory processes (Gao et al., 2009).

Cardiac Fibrosis Prevention : It exhibits potential antifibrotic effects in heart disease, possibly through the modulation of cytokine expression and MMPs expression via the NF-κB signaling pathway (Li et al., 2014).

Interaction with Liver Enzymes : this compound can inhibit the activity of certain human liver cytochrome P450 enzymes, indicating potential drug interaction implications (Zhang et al., 2019).

Neuroprotection : It has a neuroprotective effect against transient focal cerebral ischemia in rats, suggesting its potential in treating neurological disorders like stroke (Yi-feng et al., 2011).

Lung Injury Treatment : this compound shows protective effects on LPS-induced acute lung injury in mice, suggesting its potential in treating respiratory disorders (Lu et al., 2019).

Potential in Treating Neurological Disorders : It shows preventive potential against β-amyloid-induced neuronal cell damage, indicating its possible application in treating Alzheimer’s disease (Zhu et al., 2021).

Rheumatoid Arthritis Management : this compound has been shown to suppress inflammatory responses in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis, suggesting its potential in treating rheumatoid arthritis (Zhu & Zhu, 2017).

Mechanism of Action

Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family. It has a long history of use and widespread distribution in traditional Chinese herbal medicines such as Sophora alopecuroides L., Sophora flavescens Ait., and Sophora subprostrata .

Target of Action

This compound has been shown to target various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also targets the regulation of IL-6, TNF-α, and IL-8 . In addition, it has been found to interact with microRNA-21 (miR-21) in the context of head and neck squamous cell carcinoma .

Mode of Action

This compound interacts with its targets to modulate various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, along with upstream pathways such as PI3K/AKT and MAPK . In the context of head and neck squamous cell carcinoma, this compound exerts its growth-inhibitory effect via the downregulation of miR-21 expression by blocking Dicer-mediated miR-21 maturation .

Biochemical Pathways

This compound affects various biochemical pathways. It modulates the NF-κB, MAPK, PI3K/AKT, and AMPK pathways, which are involved in inflammation, pain, viral infections, parasitic infections, cancer, endocrine regulation, and organ protection . It also affects the IL-6, TNF-α, and IL-8 pathways .

Pharmacokinetics

The distribution of this compound in the body conforms to a two-compartment model, and this compound can be detected in various tissues with a relatively short half-life . .

Result of Action

This compound has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It has been found to inhibit the proliferation, invasion, and migration of head and neck squamous cell carcinoma cells . It also ameliorates ox-LDL-mediated cytotoxicity, DNA fragmentation, and apoptosis in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by various environmental factors.

Safety and Hazards

Sophocarpine is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Cellular Effects

This compound has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer . It also has potential therapeutic effects on coronavirus disease 2019 (COVID-19) by mediating cytokine release and the nuclear factor NF-κB signaling pathway .

Molecular Mechanism

This compound can reverse isoprenaline-induced arrhythmia and inhibit INa, ICaL, and IKr currents . The electrophysiological effects of this compound are similar to those of amiodarone, which might be regarded as a prospective antiarrhythmic agent .

Temporal Effects in Laboratory Settings

The distribution of this compound in the body conforms to a two-compartment model, and this compound can be detected in various tissues with a relatively short half-life .

Dosage Effects in Animal Models

This compound administration to diabetic mice significantly attenuated glucose content in the plasma . The diabetes mediated lowering of GSH, ceruloplasmin and vitamin E was prevented in mice plasma by this compound administration .

Metabolic Pathways

This compound is involved in the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also has potential therapeutic effects on coronavirus disease 2019 (COVID-19) by mediating cytokine release and the nuclear factor NF-κB signaling pathway .

Transport and Distribution

This compound can be detected in various tissues with a relatively short half-life . This suggests that it is transported and distributed within cells and tissues.

properties

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFPTSOPGCENQ-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78003-71-1 (hydrobromide) | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90215126 | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6483-15-4 | |

| Record name | (-)-Sophocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6483-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)